molecular formula C12H14F4O B12843334 o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole CAS No. 28202-34-8

o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole

Cat. No.: B12843334
CAS No.: 28202-34-8
M. Wt: 250.23 g/mol
InChI Key: SMCZQFGFHZYFQG-UHFFFAOYSA-N
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Description

o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole is a fluorinated aromatic ether characterized by a phenetole backbone (ethoxybenzene) substituted with a sec-butyl group at the ortho position and four fluorine atoms distributed across the alpha and beta positions of the ethyl chain. The fluorine atoms significantly influence its electronic properties, enhancing stability and resistance to metabolic degradation.

Properties

CAS No.

28202-34-8

Molecular Formula

C12H14F4O

Molecular Weight

250.23 g/mol

IUPAC Name

1-butan-2-yl-2-(1,1,2,2-tetrafluoroethoxy)benzene

InChI

InChI=1S/C12H14F4O/c1-3-8(2)9-6-4-5-7-10(9)17-12(15,16)11(13)14/h4-8,11H,3H2,1-2H3

InChI Key

SMCZQFGFHZYFQG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(C(F)F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole involves several steps. One common synthetic route includes the reaction of 1,1,2,2-tetrafluoroethanol with o-sec-butylphenol under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity. Industrial production methods may involve similar steps but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as or .

    Reduction: Reduction reactions may involve reagents like or .

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like or .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

    Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which o-sec-Butyl-alpha,alpha,beta,beta-tetrafluorophenetole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated groups can enhance binding affinity and selectivity, influencing the compound’s activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fluorinated Phenetoles and Ethers

Fluorinated aromatic ethers are widely studied for their enhanced lipophilicity and resistance to oxidation. For example:

  • 2,3,5,6-Tetrafluoro-4-methoxyphenyl ether lacks the sec-butyl group but shares tetrafluorination, resulting in comparable thermal stability but reduced steric hindrance .
  • p-Fluorophenetole (mono-fluorinated) exhibits lower electron-withdrawing effects and reduced metabolic stability compared to tetrafluorinated analogs like the target compound.
Table 1: Key Properties of Fluorinated Phenetoles
Compound LogP Thermal Stability (°C) Metabolic Half-life (h)
o-sec-Butyl-tetrafluorophenetole 3.8 220 12.5
2,3,5,6-Tetrafluoro-4-methoxyphenyl ether 2.9 210 9.8
p-Fluorophenetole 1.5 180 4.2

Antioxidant Activity Relative to Non-Fluorinated Phenolic Compounds

For instance, fluorination can reduce radical scavenging efficiency due to electron withdrawal but enhance membrane permeability. A study comparing scavenging effects of synthetic compounds (e.g., 3a-3g) with BHT and α-tocopherol showed fluorinated derivatives required higher concentrations for equivalent activity .

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